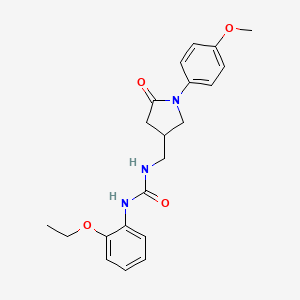

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde and related derivatives typically involves catalyzed cyclization reactions. For instance, a phosphine-catalyzed [3 + 2] cyclization reaction of aromatic aldehydes with 4-phenylbut-3-yn-2-one has been developed for the synthesis of functionalized tetrahydrofuran derivatives. This reaction benefits from intramolecular hydrogen bonding and features a broad substrate scope, mild reaction conditions, and operational simplicity (Deng et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde and its derivatives has been extensively studied using various spectroscopic methods. For example, the oxime ketals of tetrahydrofuran, synthesized through C–H functionalization, were confirmed via 2D NMR analysis, demonstrating the versatility of this compound in forming complex structures (Shafi, 2015).

Chemical Reactions and Properties

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, its participation in the formation of oxime ketals via C–H functionalization highlights its potential in synthesizing novel organic compounds. Such reactions are often catalyzed by transition metals and are indicative of the compound's versatile chemical properties (Shafi, 2015).

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Transition-Metal Catalysis : A study by Shafi (2015) demonstrates the use of benzaldehyde O-tetrahydrofuran-2-yl oximes, a derivative of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde, in transition-metal triflate catalysis. This catalysis involves C–H functionalization, a key reaction in organic synthesis (Shafi, 2015).

Synthesis of Functionalized Tetrahydrofuran : Deng et al. (2019) utilized a similar compound in the phosphine-catalyzed [3 + 2] cyclization reaction. This method is significant for synthesizing functionalized tetrahydrofuran derivatives, showcasing the compound's versatility in organic synthesis (Deng et al., 2019).

Computational Chemistry

- Molecular Orbital Analysis : Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzaldehyde derivative, focusing on molecular orbital structures and electrostatic potential maps. This study highlights the importance of such compounds in computational chemistry, aiding in understanding molecular properties (Mallikarjunaiah et al., 2021).

Biochemical Applications

Anticancer Drug Intermediates : Zhang et al. (2018) studied 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, as an intermediate in anticancer drug synthesis. This research underlines the potential of such compounds in developing new therapeutic agents (Zhang et al., 2018).

Antiparasitic Activities : Azas et al. (2003) explored the synthesis and antiparasitic activities of derivatives of benzaldehydes. Their research contributes to understanding the biological activities and potential pharmaceutical applications of these compounds (Azas et al., 2003).

Bioproduction of Flavors : Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a related compound, using Pichia pastoris in bioreactors. This research is significant in the field of biotechnology, particularly in the sustainable production of flavors (Craig and Daugulis, 2013).

Photocatalysis

- Selective Synthesis : Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride. This research demonstrates the compound's relevance in green chemistry and photocatalysis (Lima et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,8,12H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNTWUIEFDDWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)

![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)

![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)

![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)

![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)

![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)

![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487829.png)

![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)